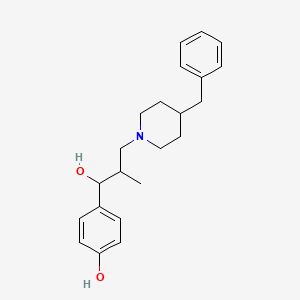

4-(3-(4-苄基哌啶-1-基)-1-羟基-2-甲基丙基)苯酚

货号 B2564594

CAS 编号:

375856-62-5

分子量: 339.479

InChI 键: WVZSEUPGUDIELE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For instance, the synthesis of similar compounds often involves reductive amination, a reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .科学研究应用

- 4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine over serotonin. It is most efficacious as a releaser of norepinephrine . Researchers have explored its potential in treating mood disorders, attention deficit hyperactivity disorder (ADHD), and other conditions related to monoamine neurotransmission.

- Novel derivatives of 4-Benzylpiperidine have been synthesized and evaluated for antimicrobial properties. For instance, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds demonstrated promising antimicrobial effects . Further investigations into its mechanism of action and potential clinical applications are ongoing.

- The piperidine ring system is essential in medicinal chemistry. Methods for synthesizing substituted piperidines are actively researched . 4-Benzylpiperidine serves as a valuable building block for constructing more complex molecules.

Neuropharmacology and Monoamine Reuptake Inhibition

Antimicrobial Activity

Synthetic Methodology and Heterocyclic Chemistry

未来方向

属性

IUPAC Name |

4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZSEUPGUDIELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

2-[2-(Prop-2-enoylamino)phenyl]acetic acid

1250590-82-9

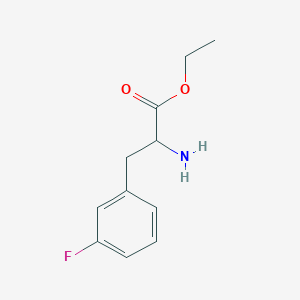

Ethyl 2-amino-3-(3-fluorophenyl)propanoate

104880-99-1; 603944-29-2

![2-[2-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2564511.png)

![N-(4-methoxybenzyl)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2564513.png)

![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)

![2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2564522.png)

![Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2564524.png)

![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2564531.png)